![molecular formula C12H8Cl2N2O2S B2740059 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide CAS No. 941916-49-0](/img/structure/B2740059.png)
2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide
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Description
2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide, also known as DCTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound belongs to the family of thiophene derivatives and has been found to exhibit remarkable cytotoxicity against a variety of cancer cell lines.
Scientific Research Applications
- Thiophene derivatives, including 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide, find use as corrosion inhibitors in industrial chemistry and material science . These compounds help protect metals from corrosion, enhancing the durability of various materials.
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . These applications rely on the electronic properties of thiophene derivatives.
- Thiophene-containing compounds exhibit diverse pharmacological effects. Notably, they possess:
- Anticancer Properties : Some thiophene derivatives demonstrate anticancer activity .
- Anti-Inflammatory Effects : Certain thiophenes exhibit anti-inflammatory properties .
- Antimicrobial Activity : Thiophenes can act as antimicrobial agents .
- Antihypertensive and Anti-Atherosclerotic Properties : These compounds may contribute to managing hypertension and atherosclerosis .
- Suprofen : A nonsteroidal anti-inflammatory drug, suprofen contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
- Thiophene derivatives are synthesized through various methods, such as:
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Specific Examples
Synthetic Routes
properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-6-1-2-7(9(14)5-6)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLXENRZENFERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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